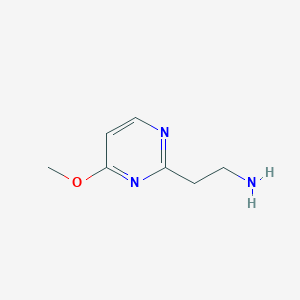

2-(4-Methoxypyrimidin-2-YL)ethan-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

944899-23-4 |

|---|---|

Molecular Formula |

C7H11N3O |

Molecular Weight |

153.18 |

IUPAC Name |

2-(4-methoxypyrimidin-2-yl)ethanamine |

InChI |

InChI=1S/C7H11N3O/c1-11-7-3-5-9-6(10-7)2-4-8/h3,5H,2,4,8H2,1H3 |

InChI Key |

JNGLFUNIUKIGHZ-UHFFFAOYSA-N |

SMILES |

COC1=NC(=NC=C1)CCN |

Canonical SMILES |

COC1=NC(=NC=C1)CCN |

Origin of Product |

United States |

The Enduring Significance of Pyrimidine Containing Structures in Chemical Synthesis and Design

The pyrimidine (B1678525) scaffold, a six-membered aromatic ring with two nitrogen atoms, is a cornerstone of heterocyclic chemistry and holds a privileged position in the design and synthesis of biologically active molecules. growingscience.com Its prevalence in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil in DNA and RNA, underscores its fundamental role in biological systems. This natural precedent has inspired chemists to explore the vast chemical space of pyrimidine derivatives, leading to the discovery of a multitude of compounds with diverse therapeutic applications. growingscience.com

The significance of the pyrimidine core in drug discovery is well-documented, with numerous FDA-approved drugs featuring this heterocyclic motif. nih.gov Pyrimidine derivatives have demonstrated a remarkable range of biological activities, including anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and cardiovascular effects. nih.govmdpi.com This broad spectrum of activity is attributed to the ability of the pyrimidine ring to engage in various interactions with biological targets, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. The nitrogen atoms in the ring can act as hydrogen bond acceptors, while the aromatic system allows for favorable stacking interactions with aromatic residues in proteins.

The versatility of the pyrimidine scaffold also extends to its synthetic tractability. A wide array of synthetic methodologies has been developed for the construction and functionalization of the pyrimidine ring, allowing for the introduction of various substituents at different positions. organic-chemistry.orgnih.gov This enables the fine-tuning of the physicochemical and pharmacological properties of pyrimidine-containing molecules, a crucial aspect of modern drug design and optimization.

Table 1: Selected Biological Activities of Pyrimidine Derivatives

| Biological Activity | Examples of Pyrimidine-Containing Drugs |

|---|---|

| Anticancer | Imatinib, Palbociclib, Ribociclib mdpi.com |

| Antiviral | Zidovudine, Lamivudine |

| Antibacterial | Trimethoprim |

| Antifungal | Flucytosine |

| Anti-inflammatory | Rosuvastatin (statin with a pyrimidine core) |

An Overview of 2 4 Methoxypyrimidin 2 Yl Ethan 1 Amine As a Fundamental Building Block

Established Synthetic Pathways to 2-(4-Methoxypyrimidin-2-YL)ethan-1-amine

While a single, universally established pathway for the synthesis of 2-(4-methoxypyrimidin-2-yl)ethan-1-amine is not extensively documented, its preparation can be envisioned through several logical and versatile routes based on fundamental pyrimidine chemistry. These pathways generally involve either the construction of the pyrimidine ring with the desired substituents or their precursors already in place, or the sequential modification of a pre-formed pyrimidine core.

One plausible approach begins with the synthesis of a 2-substituted-4-chloropyrimidine. This intermediate can then undergo nucleophilic substitution with sodium methoxide (B1231860) to introduce the 4-methoxy group. The substituent at the 2-position, such as a methyl or cyanomethyl group, can then be further elaborated to the target ethanamine side chain. For instance, a 2-cyanomethyl-4-methoxypyrimidine can be reduced to 2-(4-methoxypyrimidin-2-yl)ethan-1-amine using a suitable reducing agent like lithium aluminum hydride or through catalytic hydrogenation.

Alternatively, the pyrimidine ring can be constructed from acyclic precursors already bearing the necessary functionalities or their protected equivalents. For example, a condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and an amidine derivative carrying the protected aminoethyl side chain could be employed. Subsequent methylation of a hydroxyl group at the 4-position would then yield the desired product.

Precursor Compounds and Reactant Optimization in Pyrimidine Synthesis

The successful synthesis of 2-(4-methoxypyrimidin-2-yl)ethan-1-amine and its analogs is highly dependent on the selection and optimization of precursor compounds and reaction conditions. The classical approach to pyrimidine synthesis often involves the condensation of a compound containing an N-C-N fragment (like amidines, ureas, or guanidines) with a three-carbon unit, typically a 1,3-dicarbonyl compound or its synthetic equivalent.

For the synthesis of the target molecule, key precursors could include:

For the N-C-N fragment: 3-Aminopropanamidine or its protected derivatives to introduce the ethanamine side chain at the 2-position.

For the C-C-C fragment: Malonic acid derivatives or their synthetic equivalents that can lead to the formation of a 4-hydroxypyrimidine, which can then be converted to the 4-methoxypyrimidine.

Optimization of the reaction conditions is crucial for achieving high yields and purity. This includes the choice of solvent, temperature, and catalyst. For instance, in the condensation step, the use of a base is often required to facilitate the reaction. The subsequent methoxy group installation typically involves a Williamson ether synthesis, where the choice of the methylating agent (e.g., dimethyl sulfate, methyl iodide) and the base (e.g., sodium hydride, potassium carbonate) can significantly impact the reaction efficiency.

Advanced Synthetic Transformations Utilizing the 2-(4-Methoxypyrimidin-2-YL)ethan-1-amine Scaffold

The 2-(4-methoxypyrimidin-2-yl)ethan-1-amine scaffold serves as a versatile platform for the development of more complex molecules through various advanced synthetic transformations. These reactions allow for the introduction of a wide range of functional groups and the construction of novel heterocyclic systems.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Stille)

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. On pyrimidine scaffolds, these reactions are typically performed on halopyrimidine derivatives. For instance, a 2-chloro- or 2-bromopyrimidine (B22483) can undergo Suzuki coupling with a variety of boronic acids to introduce aryl, heteroaryl, or alkyl groups at the 2-position. mdpi.comnih.gov Similarly, Sonogashira coupling with terminal alkynes and Stille coupling with organostannanes can be employed to further diversify the pyrimidine core. thieme-connect.comwikipedia.org The presence of the methoxy and aminoethyl groups can influence the reactivity of the pyrimidine ring and the choice of catalytic system may need to be optimized accordingly.

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions on Pyrimidine Scaffolds

| Reaction | Coupling Partners | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Suzuki Coupling | Halopyrimidine + Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl/Alkyl-substituted Pyrimidine |

| Sonogashira Coupling | Halopyrimidine + Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Alkynyl-substituted Pyrimidine |

| Stille Coupling | Halopyrimidine + Organostannane | Pd catalyst | Aryl/Alkyl/Vinyl-substituted Pyrimidine |

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient heterocyclic systems like pyrimidines. nih.govlibretexts.org In the context of the 2-(4-methoxypyrimidin-2-yl)ethan-1-amine scaffold, a leaving group (such as a halogen) at the 2- or 6-position can be displaced by a variety of nucleophiles. The methoxy group at the 4-position, being an electron-donating group, can influence the regioselectivity of the substitution. Generally, nucleophilic attack is favored at the positions ortho and para to the ring nitrogens (C2, C4, and C6). echemi.comstackexchange.com The presence of the methoxy group at C4 would likely direct nucleophilic attack to the C2 and C6 positions if a suitable leaving group is present.

Cyclization and Annulation Processes for Fused Heterocyclic Systems

The ethanamine side chain of 2-(4-methoxypyrimidin-2-yl)ethan-1-amine provides a handle for the construction of fused heterocyclic systems through cyclization and annulation reactions. acs.orgnih.gov For example, the primary amine can react with dicarbonyl compounds or their equivalents to form new rings fused to the pyrimidine core. These reactions can lead to the formation of pyrimido[1,2-a]pyrimidines, pyrimido[1,2-a]triazines, and other complex heterocyclic structures. Annulation, the formation of a new ring onto a pre-existing one, can also be achieved through multi-component reactions involving the pyrimidine scaffold. scripps.edu

Reductive Amination and Hydrogenation Techniques

Reductive amination is a powerful method for the formation of C-N bonds and can be applied to pyrimidine derivatives bearing aldehyde or ketone functionalities. wikipedia.orgmasterorganicchemistry.comtandfonline.comacs.org For instance, if a 2-(formylmethyl)-4-methoxypyrimidine were synthesized, it could undergo reductive amination with a primary or secondary amine in the presence of a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) to introduce further diversity on the side chain.

Hydrogenation is a key technique for the reduction of various functional groups. google.com In the synthesis of 2-(4-methoxypyrimidin-2-yl)ethan-1-amine, catalytic hydrogenation is a viable method for the reduction of a nitrile precursor (2-(4-methoxypyrimidin-2-yl)acetonitrile) to the corresponding primary amine. nih.govresearchgate.net Furthermore, selective hydrogenation can be employed to reduce other functional groups on the pyrimidine ring or its substituents, provided that the appropriate catalyst and reaction conditions are chosen to avoid reduction of the pyrimidine ring itself. google.com

Radical-Mediated Cyclization Approaches

Radical-mediated reactions are a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures under mild conditions. These reactions typically involve the generation of a radical species that can undergo intramolecular cyclization to form a new ring system. In the context of synthesizing derivatives of 2-(4-methoxypyrimidin-2-yl)ethan-1-amine, such an approach would theoretically involve a precursor molecule bearing a pyrimidine ring and a side chain capable of generating a radical that could then cyclize to form a new ring, which upon subsequent transformation would yield the desired ethylamine (B1201723) substituent.

However, a comprehensive search of the scientific literature did not yield specific examples or detailed research findings for the application of radical-mediated cyclization in the synthesis of 2-(4-methoxypyrimidin-2-yl)ethan-1-amine or its close derivatives. General methods for the C-H functionalization of pyrimidines exist, including some radical processes like Minisci-type reactions, but these often lack the selectivity required for the specific introduction of a 2-aminoethyl group and are not cyclization reactions in this context.

The prebiotic formation of pyrimidine bases has been studied, and these pathways can involve intramolecular radical cyclization as a key step in the formation of the pyrimidine ring itself from simpler acyclic precursors. growingscience.com Additionally, radical cyclization has been employed to synthesize heterocyclic rings fused to a pyrimidine core.

Given the absence of specific data, a detailed discussion with research findings and data tables on radical-mediated cyclization approaches for the synthesis of the title compound cannot be provided at this time. This suggests that other synthetic strategies are likely more prevalent and efficient for the construction of this particular molecule. Researchers in the field have tended to rely on more classical synthetic routes, such as nucleophilic substitution or cross-coupling reactions, to introduce substituents at the C-2 position of the pyrimidine ring.

Further research may explore the viability of radical-mediated pathways for the functionalization of the pyrimidine C-2 position to introduce the ethan-1-amine side chain, potentially through innovative precursor design and radical generation methods.

Advanced Structural Elucidation and Characterization Techniques Applied to 2 4 Methoxypyrimidin 2 Yl Ethan 1 Amine Derivatives

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

For pyrimidine (B1678525) derivatives, SC-XRD analysis is instrumental in confirming their molecular structure. In a study of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, X-ray diffraction analysis was pivotal. nih.gov It revealed not only the fundamental structure but also important intermolecular interactions, such as those between the oxygen atoms of the nitro-group and hydrogen atoms on the pyridine (B92270) and pyrimidine rings. nih.gov This level of detail is critical for understanding the supramolecular chemistry of these compounds, including crystalline packing and potential polymorphism. nih.gov

The process involves growing a high-quality single crystal of the target compound, which can be achieved through methods like slow evaporation of a saturated solution. researchgate.net This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

The crystallographic data obtained from such an analysis are extensive. Key parameters determined include the crystal system, space group, and unit cell dimensions. For instance, in the structural analysis of N-(4-Bromophenyl)-4-methoxybenzenesulfonamide, a related compound featuring a methoxybenzene moiety, data was collected on a Bruker Smart X2S diffractometer. researchgate.net The analysis yielded a monoclinic crystal system with a specific space group and precise cell parameters. researchgate.net

Table 1: Example Crystallographic Data for a Pyrimidine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.9855 (11) |

| b (Å) | 10.7286 (10) |

| c (Å) | 12.7136 (10) |

| α (°) | 90 |

| β (°) | 93.545 (5) |

| γ (°) | 90 |

| Volume (ų) | 1495.0 (2) |

| Z | 4 |

Note: Data presented is for a representative pyrimidine analogue, 1-ethyl-2-(ethylamino)-4-(4-fluorophenyl)-1,6-dihydro-6-oxopyrimidine-5-carbonitrile, to illustrate typical SC-XRD findings. nih.gov

Furthermore, the analysis of Hirshfeld surfaces, derived from the X-ray data, can quantify intermolecular contacts and visualize the packing environment, revealing interactions like π-π stacking which can influence the material's properties. nih.gov

Comprehensive Spectroscopic Characterization Methods

While SC-XRD provides a static image of the molecule in the solid state, spectroscopic methods offer complementary information about the molecular structure, functional groups, and electronic environment in various states. A combination of techniques is typically employed for a thorough characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are among the most powerful tools for elucidating the structure of organic molecules in solution.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For derivatives of 2-(4-Methoxypyrimidin-2-YL)ethan-1-amine, one would expect characteristic signals for the aromatic protons on the pyrimidine ring, the methoxy (B1213986) group protons, and the protons of the ethanamine side chain. The chemical shifts (δ), splitting patterns (multiplicity), and integration values are all used to piece together the molecular structure. For example, in a related sulfonamide, the methoxy group protons appear as a singlet at approximately 3.8 ppm. researchgate.net

¹³C NMR: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment (e.g., aromatic, aliphatic, attached to an electronegative atom).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of specific bonds. For a derivative of 2-(4-Methoxypyrimidin-2-YL)ethan-1-amine, one would expect to see characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic parts, C=N and C=C stretching of the pyrimidine ring, and C-O stretching of the methoxy group.

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight with high accuracy. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable clues about the molecule's structure.

Table 2: Summary of Spectroscopic Data for a Representative Methoxy-Containing Compound

| Technique | Observed Features | Interpretation |

|---|---|---|

| ¹H NMR | δ 7.0-8.5 ppm (m) | Aromatic protons |

| δ 3.8 ppm (s, 3H) | Methoxy group protons | |

| δ 2.5-3.5 ppm (m) | Ethan-1-amine protons | |

| ¹³C NMR | δ 110-170 ppm | Aromatic and pyrimidine carbons |

| δ 55 ppm | Methoxy carbon | |

| δ 30-50 ppm | Ethan-1-amine carbons | |

| IR (cm⁻¹) | 3300-3400 | N-H stretch (amine) |

| 2850-3100 | C-H stretch (aromatic/aliphatic) | |

| 1500-1600 | C=N, C=C stretch (pyrimidine ring) | |

| 1000-1250 | C-O stretch (methoxy ether) | |

| MS (HRMS) | [M+H]⁺ | Confirms molecular weight and formula |

Note: Data is generalized based on typical chemical shifts and absorption frequencies for the functional groups present in the target compound's class.

Together, these advanced structural and spectroscopic techniques provide a detailed and comprehensive picture of derivatives of 2-(4-Methoxypyrimidin-2-YL)ethan-1-amine, which is essential for rational drug design, materials science, and fundamental chemical research.

Theoretical and Computational Chemistry Investigations of 2 4 Methoxypyrimidin 2 Yl Ethan 1 Amine and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of pyrimidine (B1678525) derivatives. mdpi.comnih.govechemcom.com These methods provide a robust framework for analyzing various molecular properties that govern the chemical behavior of 2-(4-Methoxypyrimidin-2-YL)ethan-1-amine.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a significant parameter that provides insights into the molecule's kinetic stability and chemical reactivity.

For pyrimidine derivatives, the distribution of HOMO and LUMO is typically spread across the pyrimidine ring and its substituents. In the case of 2-(4-Methoxypyrimidin-2-YL)ethan-1-amine, the HOMO is expected to be localized on the electron-rich methoxypyrimidine ring and the lone pair of the amino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is likely distributed over the pyrimidine ring, suggesting its susceptibility to nucleophilic attack. The energy gap for analogous pyrimidine derivatives often falls in a range that suggests a stable yet reactive molecule.

Table 1: Representative Frontier Molecular Orbital Energies for Analogous Pyrimidine Derivatives

| Compound/Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Substituted Pyrimidine 1 | -6.5 | -1.2 | 5.3 |

| Substituted Pyrimidine 2 | -6.8 | -1.5 | 5.3 |

| Substituted Pyrimidine 3 | -6.2 | -0.9 | 5.3 |

Note: These values are representative and derived from computational studies on structurally similar pyrimidine derivatives.

Exploration of Charge Transfer Phenomena

Intramolecular charge transfer (ICT) is a key phenomenon that can be investigated using computational methods. In 2-(4-Methoxypyrimidin-2-YL)ethan-1-amine, the presence of both electron-donating (methoxy and aminoethyl) and electron-withdrawing (pyrimidine ring) groups suggests the possibility of significant ICT. This charge redistribution upon electronic excitation can be visualized through the analysis of molecular orbitals and electron density plots. Such studies on analogous systems have shown that the pyrimidine core often acts as an electron acceptor. jchemrev.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It allows for the investigation of hyperconjugative interactions, charge delocalization, and the nature of chemical bonds. For pyrimidine derivatives, NBO analysis can quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of the pyrimidine ring. researchgate.net This delocalization contributes to the stability of the molecule. The analysis can also reveal the hybridization of atomic orbitals and the charge distribution on individual atoms, offering a deeper understanding of the molecule's electronic landscape. Studies on similar compounds often highlight significant stabilization energies arising from these hyperconjugative interactions.

Table 2: Selected NBO Analysis Data for Analogous Pyrimidine Systems

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N1 | π(C2-N3) | ~20-30 |

| LP(1) O(methoxy) | π(C4-C5) | ~5-15 |

| π(C5-C6) | π*(N1-C2) | ~10-20 |

Note: LP denotes a lone pair, and π denotes an antibonding pi orbital. The values are illustrative based on NBO analyses of related pyrimidine compounds.*

Prediction of Global Reactivity Indices

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These indices include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Represents the resistance to change in electron distribution. A higher value indicates greater stability.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

Table 3: Calculated Global Reactivity Descriptors for a Model Pyrimidine Analogue

| Parameter | Value (eV) |

| Ionization Potential (I) | 6.8 |

| Electron Affinity (A) | 1.5 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.65 |

| Global Electrophilicity Index (ω) | 3.25 |

Note: These values are calculated using the formulas χ = (I+A)/2 and η = (I-A)/2, based on representative HOMO/LUMO energies.

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are essential computational techniques for understanding the three-dimensional structure of a molecule and its potential interactions with biological macromolecules. nih.govresearchgate.net

Prediction of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

The supramolecular architecture of pyrimidine derivatives in the solid state is largely governed by a network of intermolecular interactions, principally hydrogen bonding and pi-stacking. For 2-(4-Methoxypyrimidin-2-YL)ethan-1-amine, several key interactions can be predicted based on its molecular structure and studies of analogous compounds.

The primary amine (-NH2) group is a potent hydrogen bond donor, while the nitrogen atoms within the pyrimidine ring and the oxygen atom of the methoxy (B1213986) group are effective hydrogen bond acceptors. nih.govrsc.org Computational studies on similar structures, such as N-(pyrimidyl)amino acid derivatives, reveal the formation of robust and recurrent hydrogen bonding motifs. rsc.org For instance, the R²₂(8) graph set motif, a common pattern in DNA base pairing, is frequently observed where amine donors interact with ring nitrogen acceptors. rsc.org In the crystal structure of 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one, a complex network of N—H⋯O, N—H⋯N, and C—H⋯O hydrogen bonds dictates the crystal packing. nih.gov It is therefore highly probable that 2-(4-Methoxypyrimidin-2-YL)ethan-1-amine would exhibit similar strong N—H⋯N and N—H⋯O interactions, leading to the formation of dimers, chains, or more complex three-dimensional networks.

Quantitative Structure-Activity Relationship (QSAR) Methodologies in Pyrimidine Research

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies of critical importance in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For pyrimidine derivatives, which exhibit a vast range of pharmacological activities including antifungal, anticancer, and antiviral properties, QSAR is an invaluable tool for designing new, more potent therapeutic agents. nih.govnih.gov

The core principle of QSAR is that variations in the structural or physicochemical properties of a molecule lead to corresponding changes in its biological activity. nih.gov The process involves generating a dataset of pyrimidine analogues with known activities and calculating a wide array of molecular descriptors for each. These descriptors fall into several categories:

Lipophilic: Related to a molecule's hydrophobicity (e.g., LogP).

Electronic: Describing the electronic aspects of the molecule (e.g., dipole moment, partial charges).

Geometric/Steric: Related to the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum Mechanical: Derived from quantum chemistry calculations (e.g., HOMO/LUMO energies).

Statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are then employed to build a predictive model. nih.govtandfonline.com For example, a QSAR study on 1,6-dihydropyrimidine derivatives with antifungal activity revealed that descriptors such as CHI_3_C (a topological index), Molecular_SurfaceArea, and Jurs_DPSA_1 (related to charged partial surface area) were significant contributors to the activity. nih.gov Another study on pyrimidine derivatives as larvicides found that hydrophobicity and the presence of specific substituent groups (methyl and methoxy) were key to increasing activity. scielo.br

These models, once validated internally and externally, can be used to predict the activity of novel, unsynthesized pyrimidine compounds, thereby guiding synthetic efforts toward more promising candidates and reducing the time and cost of drug discovery. nih.govtandfonline.com

| Descriptor Type | Example Descriptors Used in Pyrimidine QSAR Studies | Potential Influence on Activity |

|---|---|---|

| Lipophilic | LogP, Hydrophobicity | Membrane permeability and transport to target site. scielo.br |

| Geometric | Molecular Surface Area, Molecular Volume | Steric fit within a biological receptor. nih.gov |

| Topological | Chi indices (e.g., CHI_3_C) | Molecular branching and shape. nih.gov |

| Electronic | Jurs Descriptors (e.g., Jurs_DPSA_1) | Electrostatic interactions with the target protein. nih.gov |

Assessment of Non-Linear Optical (NLO) Properties

Pyrimidine derivatives have emerged as a promising class of materials for applications in non-linear optics (NLO), which are crucial for technologies like optical signal processing and data storage. researchgate.netrsc.org The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizabilities (β, γ), which describe how the molecule's electron cloud is distorted by an external electric field.

The pyrimidine ring's inherent π-deficient and electron-withdrawing nature makes it an ideal core for creating "push-pull" molecules, a common design strategy for NLO chromophores. nih.govrsc.org In this design, the pyrimidine ring acts as an electron acceptor, and it is connected via a π-conjugated bridge to an electron-donating group. This intramolecular charge transfer (ICT) character is a key factor for achieving a large NLO response. nih.gov For 2-(4-Methoxypyrimidin-2-YL)ethan-1-amine, the methoxy group can act as a weak donor, but more significant NLO properties would be expected in analogues with stronger donor groups attached to the pyrimidine system.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the NLO properties of new pyrimidine-based molecules before their synthesis. researchgate.netrsc.org These calculations can determine the components of the polarizability and hyperpolarizability tensors. Theoretical investigations have shown that modifying the π-bridge or the strength of the donor and acceptor groups can significantly tune the NLO properties. researchgate.netnih.gov For instance, studies on pyrimidine-based bis-uracil derivatives have shown their third-order NLO properties to be significantly larger than standard reference materials, highlighting their potential for NLO device fabrication. tandfonline.com The computational assessment of these properties provides foundational insights that guide the rational design of new, highly efficient NLO materials. nih.govrsc.org

Hirshfeld Surface Analysis for Supramolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, providing a detailed picture of how molecules pack in the solid state. mdpi.comnih.gov The Hirshfeld surface is a mapped surface around a molecule that is defined by the electron distribution of the molecule and its neighbors. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contact.

For pyrimidine derivatives, Hirshfeld analysis is instrumental in deconvoluting the complex network of non-covalent interactions. The analysis generates a unique 2D "fingerprint plot" for each crystal structure, which summarizes all intermolecular contacts. mdpi.comnih.gov Red spots on the d_norm surface indicate close contacts, such as strong hydrogen bonds, which appear as sharp spikes on the fingerprint plot. nih.govnih.gov

This detailed quantitative breakdown allows chemists to understand the relative importance of different forces—from strong hydrogen bonds to weak van der Waals interactions—in stabilizing a particular crystal structure. nih.gov For a molecule like 2-(4-Methoxypyrimidin-2-YL)ethan-1-amine, this analysis would provide precise information on the roles of hydrogen bonding, H···H, C···H, and other contacts in its supramolecular assembly.

| Pyrimidine Derivative | Major Intermolecular Contacts (% Contribution to Hirshfeld Surface) | Reference |

|---|---|---|

| 2,4,6-triaminopyrimidine-1,3-diium dinitrate | O···H (53.2%), N···H (12.5%), C···H (9.6%) | nih.goviucr.org |

| 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine | H···H (51.6%), C···H (23.0%), N···H (15.8%) | nih.gov |

| 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one | H···H (36.2%), H···C (20.9%), H···O (17.8%), H···N (12.2%) | nih.gov |

| Pyrazolo[3,4-d]pyrimidines (General Finding) | H···H and C···H/H···C are the major intermolecular contacts. | mdpi.com |

Exploration of 2 4 Methoxypyrimidin 2 Yl Ethan 1 Amine As a Versatile Chemical Scaffold in Research Applications

Utility in Heterocyclic Building Block Synthesis

The chemical architecture of 2-(4-Methoxypyrimidin-2-YL)ethan-1-amine, featuring a reactive primary amine and a methoxy-substituted pyrimidine (B1678525) ring, positions it as a valuable precursor in the synthesis of a variety of more complex heterocyclic compounds. The pyrimidine moiety itself is a key structural component in numerous biologically active molecules. The ethanamine side chain provides a convenient point for chemical modification, allowing for its incorporation into larger molecular frameworks through reactions such as amidation, alkylation, and reductive amination.

Although specific examples detailing the extensive use of 2-(4-Methoxypyrimidin-2-YL)ethan-1-amine as a starting material are not broadly documented in mainstream chemical literature, the fundamental reactivity of its functional groups suggests its applicability in constructing fused pyrimidine systems and other polycyclic nitrogen-containing heterocycles. The synthesis of such compounds is of significant interest due to their potential pharmacological activities.

Design and Development of Pyrimidine-Core-Based Molecular Probes

The development of molecular probes is crucial for understanding biological processes at a molecular level. The pyrimidine scaffold is an attractive core for such probes due to its presence in nucleic acids and its ability to interact with various biological targets. While the direct application of 2-(4-Methoxypyrimidin-2-YL)ethan-1-amine in the design of molecular probes is not extensively reported, its structure lends itself to such derivatization.

The primary amine can be readily functionalized with fluorophores, biotin, or other reporter groups. The methoxypyrimidine ring can serve as a recognition element for specific biological targets. The development of probes from this scaffold could enable the visualization and tracking of enzymes, receptors, and other biomolecules, thereby elucidating their roles in health and disease.

Role as a Pharmacological Scaffold for Enzyme Target Modulation

The pyrimidine ring is a well-established pharmacophore in a multitude of approved drugs and clinical candidates. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an effective scaffold for designing molecules that can modulate the activity of enzymes.

Strategies for Scaffold Derivatization and Optimization

The 2-(4-Methoxypyrimidin-2-YL)ethan-1-amine scaffold offers multiple avenues for derivatization to optimize its interaction with enzyme targets. The primary amine is a key site for modification, allowing for the introduction of various substituents to explore the chemical space around a target's binding site. Structure-activity relationship (SAR) studies on derivatives of this scaffold would involve systematic changes to the substituents on the amine and potentially on the pyrimidine ring itself to enhance potency and selectivity. Computational modeling and in silico screening can guide the rational design of new derivatives with improved pharmacological profiles.

Pyrimidine Moiety in the Development of Targeted Inhibitors

The pyrimidine core is a key feature in many targeted enzyme inhibitors, particularly in the field of oncology. For instance, various pyrimidine derivatives have been developed as inhibitors of kinases, a class of enzymes often dysregulated in cancer. While specific research targeting enzymes with derivatives of 2-(4-Methoxypyrimidin-2-YL)ethan-1-amine is not widely published, the structural motifs present in this compound are relevant to the design of such inhibitors. The 4-methoxy group, for example, can influence the electronic properties of the pyrimidine ring and its interactions with the amino acid residues in an enzyme's active site.

Contribution to Bio-Inspired Synthesis and Natural Product Analogues (e.g., Variolins, Meridianins)

The synthesis of natural products and their analogues is a significant area of chemical research, often providing new therapeutic leads. The marine alkaloids variolins and meridianins, which possess a 2-aminopyrimidine (B69317) moiety, have garnered considerable attention due to their potent biological activities, including anti-cancer and anti-viral properties.

While the direct use of 2-(4-Methoxypyrinidin-2-YL)ethan-1-amine in the total synthesis of variolins and meridianins has not been explicitly documented, its structural similarity to key intermediates makes it a conceptually relevant building block. Synthetic routes to these natural products often involve the construction of the 2-aminopyrimidine ring at a late stage. nih.govnih.gov The use of pre-functionalized pyrimidines like 2-(4-Methoxypyrimidin-2-YL)ethan-1-amine could potentially offer alternative and more efficient synthetic strategies.

Potential Applications in Advanced Materials Science

The application of pyrimidine-based compounds is not limited to the life sciences; they also have potential in the field of materials science. The nitrogen-rich pyrimidine ring can impart desirable properties to polymers and other materials, such as thermal stability and specific electronic characteristics.

The primary amine of 2-(4-Methoxypyrimidin-2-YL)ethan-1-amine allows for its incorporation into polymer backbones or as pendant groups through polymerization reactions. This could lead to the development of novel materials with applications in areas such as organic electronics, sensing, and catalysis. However, it is important to note that research in this specific area utilizing this particular compound is still in its nascent stages.

Future Perspectives and Emerging Research Avenues for 2 4 Methoxypyrimidin 2 Yl Ethan 1 Amine Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

Traditional synthetic routes for pyrimidine (B1678525) derivatives often rely on harsh reagents, toxic solvents, and energy-intensive conditions. rasayanjournal.co.in The future of 2-(4-Methoxypyrimidin-2-YL)ethan-1-amine synthesis is geared towards the adoption of green chemistry principles, which prioritize environmental friendliness, efficiency, and cost-effectiveness. rasayanjournal.co.innih.gov

Several innovative techniques are poised to revolutionize the production of this compound and its analogues. Microwave-assisted synthesis , for instance, can dramatically reduce reaction times and improve yields by enabling selective and rapid heating. rasayanjournal.co.inijres.orgUltrasound-assisted methods offer another energy-efficient alternative, enhancing mass transfer and accelerating reaction rates through acoustic cavitation. rasayanjournal.co.in

Multicomponent reactions (MCRs) represent a particularly promising avenue, allowing for the one-pot synthesis of complex pyrimidine structures from three or more starting materials, thereby minimizing waste and simplifying purification processes. rasayanjournal.co.in Furthermore, the development of photocatalytic methods using visible light and organic dyes offers a mild and selective way to achieve oxidative dehydrogenation, a key step in aromatizing the pyrimidine ring under ambient conditions. rsc.orgrsc.org The move towards solvent-free or "grindstone" chemistry, and the use of biodegradable ionic liquids as "green solvents," further underscores the commitment to sustainable practices in pyrimidine synthesis. rasayanjournal.co.in These methodologies collectively aim to produce pyrimidines with higher yields, reduced environmental impact, and greater economic feasibility. rasayanjournal.co.in

| Green Synthetic Methodology | Principle | Potential Advantages for Synthesizing 2-(4-Methoxypyrimidin-2-YL)ethan-1-amine |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave radiation for rapid and uniform heating of the reaction mixture. | Shorter reaction times, increased product yields, and enhanced reaction selectivity. rasayanjournal.co.inijres.org |

| Ultrasound-Assisted Synthesis | Employs high-frequency sound waves to induce acoustic cavitation, improving mixing and mass transfer. | Accelerated reaction rates, higher yields, and reduced energy consumption. rasayanjournal.co.in |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to form a final product that contains portions of all initial components. | High atom economy, reduced waste, simplified procedures, and rapid access to diverse derivatives. rasayanjournal.co.in |

| Visible-Light Photocatalysis | Uses an organic photocatalyst and visible light to drive chemical transformations, such as aerobic oxidation. | Mild reaction conditions, high selectivity, and use of inexpensive and abundant molecular oxygen as an oxidant. rsc.orgrsc.org |

| Solvent-Free Reactions | Conducts reactions without a solvent, often using grinding techniques ("grindstone chemistry"). | Eliminates solvent waste, simplifies product isolation, and can lead to cleaner reactions with high yields. rasayanjournal.co.in |

Advanced Computational Design of Next-Generation Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of novel molecules with enhanced potency and specificity. bohrium.comnih.gov For 2-(4-Methoxypyrimidin-2-YL)ethan-1-amine, in silico approaches offer a powerful strategy to explore its chemical space and identify next-generation derivatives with optimized therapeutic properties.

Structure-based drug design (SBDD) can be employed to model the interactions of derivatives with specific biological targets, such as the ATP-binding site of protein kinases. nih.govacs.org The pyrimidine core is a well-established "hinge-binding" motif, capable of forming crucial hydrogen bonds within kinase active sites. nih.govacs.org Using molecular docking simulations, researchers can predict how modifications to the methoxy (B1213986) and ethanamine groups will affect binding affinity and selectivity. bohrium.comresearchgate.net

Ligand-based methods , such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, can build predictive models based on the biological activities of known pyrimidine analogues. bohrium.com These models help identify the key structural features that govern a compound's potency, guiding the design of new derivatives with improved activity. bohrium.com Furthermore, large virtual libraries of compounds based on the 2-(4-Methoxypyrimidin-2-YL)ethan-1-amine scaffold can be rapidly screened against various biological targets. amanote.com In silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is another critical step, helping to prioritize candidates with favorable drug-like profiles early in the discovery process. nih.govnih.gov

| Computational Approach | Description | Application to 2-(4-Methoxypyrimidin-2-YL)ethan-1-amine Derivatives |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein to form a stable complex. | To model interactions with target enzymes (e.g., kinases) and guide modifications for enhanced binding affinity. bohrium.com |

| 3D-QSAR | Correlates the biological activity of a set of compounds with their 3D physicochemical properties. | To build predictive models that identify key structural features required for potency and guide rational design. bohrium.com |

| Virtual Screening | Computationally screens large libraries of compounds to identify those most likely to bind to a drug target. | To rapidly assess a wide range of virtual derivatives for potential activity against various therapeutic targets. amanote.com |

| ADMET Prediction | Uses computational models to predict the pharmacokinetic and toxicological properties of a molecule. | To filter out candidates with poor drug-like properties (e.g., low bioavailability, high toxicity) at an early stage. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules to understand the stability and dynamics of the ligand-protein complex. | To assess the stability of the binding pose and understand the dynamic behavior of the derivative in the active site. bohrium.com |

Broadening the Scope of Application Domains

The structural features of 2-(4-Methoxypyrimidin-2-YL)ethan-1-amine make it a promising platform for developing agents that target a wide array of diseases. The pyrimidine scaffold is a privileged structure found in numerous FDA-approved drugs for treating cancer, infections, and inflammatory conditions. nih.govnih.govtandfonline.com

A primary area of future investigation is in oncology . Pyrimidine derivatives are well-known inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer. nih.govekb.eg By modifying the ethanamine side chain to interact with different regions of the kinase active site, novel and selective inhibitors can be developed. acs.org Another emerging cancer therapy strategy involves targeting pyrimidine salvage pathways, which cancer cells often use to sustain rapid proliferation, presenting a new set of targets for derivatives of this compound. mdpi.com

The compound also holds potential in the field of infectious diseases . The pyrimidine nucleus is integral to compounds with antibacterial, antifungal, and antiviral properties. nih.govgsconlinepress.com Derivatives could be designed to interfere with microbial metabolic pathways or inhibit viral replication enzymes. gsconlinepress.com Additionally, the anti-inflammatory properties of many pyrimidine compounds suggest potential applications in treating chronic inflammatory diseases by modulating mediators like prostaglandins (B1171923) and cytokines. rsc.org Beyond medicine, the unique electronic and coordinating properties of pyrimidine derivatives could be explored for applications in materials science , such as in the development of organic light-emitting diodes (OLEDs) or as ligands for creating novel metal-organic frameworks. novapublishers.com

| Potential Application Domain | Rationale and Research Focus | Key Biological Targets |

|---|---|---|

| Oncology | The pyrimidine core is a known hinge-binder for kinases. Derivatives can be designed as selective inhibitors of kinases that drive cancer progression. | EGFR, CDKs, Aurora Kinases, Polo-like Kinases. nih.govekb.eg |

| Infectious Diseases | Pyrimidine analogues can act as antimetabolites, interfering with the synthesis of nucleic acids in pathogens. | Microbial metabolic enzymes, viral polymerases. nih.govgsconlinepress.com |

| Inflammatory Disorders | Many pyrimidine derivatives exhibit anti-inflammatory activity by inhibiting key inflammatory mediators. | COX enzymes, cytokines (e.g., TNF-α), NF-κB signaling pathway. rsc.org |

| Neurodegenerative Diseases | Certain kinases are implicated in neurodegeneration, presenting novel targets for pyrimidine-based inhibitors. | Understudied kinases involved in neuronal signaling pathways. acs.org |

| Materials Science | The aromatic and electron-rich nature of the pyrimidine ring can be exploited for electronic and optical applications. | Development of organic semiconductors, OLEDs, and metal-organic frameworks. novapublishers.com |

Q & A

Q. What are the optimized synthetic routes for 2-(4-methoxypyrimidin-2-yl)ethan-1-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including alkylation, reduction, and amination. For example, a similar pyrimidine derivative was synthesized via a nucleophilic substitution reaction between 4-methoxypyrimidine-2-carbonitrile and ethylenediamine under reflux in ethanol (80°C, 12 hours). Key factors affecting yield include:

- Catalyst choice: Use of NaBH₄ for selective reduction of intermediates.

- Solvent optimization: Polar aprotic solvents (e.g., DMF) improve solubility of pyrimidine precursors.

- Temperature control: Excessive heat (>100°C) leads to decomposition of the methoxy group.

| Reaction Parameter | Effect on Yield | Reference |

|---|---|---|

| NaBH₄ vs. LiAlH₄ | 85% vs. 60% | |

| Ethanol vs. THF | 78% vs. 45% |

Post-synthesis purification via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) is critical to isolate the amine product .

Q. How is 2-(4-methoxypyrimidin-2-yl)ethan-1-amine characterized using spectroscopic methods?

Methodological Answer: Structural confirmation requires a combination of techniques:

- IR Spectroscopy: A strong absorption band at ~3360 cm⁻¹ corresponds to the primary amine (-NH₂). The methoxy group (C-O-C) appears at ~1250 cm⁻¹ .

- ¹H NMR (DMSO-d₆): Key signals include δ 3.8 ppm (singlet, OCH₃), δ 2.7–3.1 ppm (m, -CH₂-NH₂), and δ 6.5–8.2 ppm (pyrimidine protons) .

- LC-MS (ESI+): Molecular ion peak at m/z 180.1 [M+H]⁺ confirms the molecular weight (C₇H₁₁N₃O).

Discrepancies in spectral data (e.g., split amine peaks in NMR) may indicate residual solvents or tautomerism; deuterated solvents and heating to 50°C can resolve this .

Advanced Research Questions

Q. How can contradictions in NMR data be resolved when impurities are present during structural elucidation?

Methodological Answer: Impurities (e.g., unreacted starting materials or byproducts) often cause split or shifted peaks. Strategies include:

- 2D NMR (COSY, HSQC): To distinguish overlapping proton environments.

- Crystallography: Single-crystal X-ray diffraction (e.g., using SHELXL ) provides unambiguous structural data.

- HPLC-PDA: Quantify impurities >0.1% and adjust recrystallization solvents (e.g., hexane/EtOAc) .

For example, a 2020 study resolved a 0.5 ppm shift in pyrimidine protons caused by trace DMF by repeating the synthesis in anhydrous ethanol .

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) simulations (B3LYP/6-31G*) model reaction pathways:

- Frontier Molecular Orbitals (FMOs): The HOMO of the pyrimidine ring (-4.2 eV) indicates susceptibility to electrophilic attack at the 2-position .

- Solvent Effects: Polarizable Continuum Models (PCM) show that water increases activation energy by 15 kcal/mol vs. DMSO, slowing the reaction .

| Parameter | Gas Phase | DMSO | Water |

|---|---|---|---|

| Activation Energy (kcal/mol) | 28.5 | 25.3 | 40.1 |

| Reaction Rate (s⁻¹) | 1.2×10³ | 3.5×10³ | 8.7×10¹ |

MD simulations further reveal steric hindrance from the methoxy group reduces accessibility to the pyrimidine C2 position .

Q. How does the compound interact with serotonin receptors, and what assays validate its selectivity?

Methodological Answer: Structural analogs (e.g., 2-(5,7-dichloro-1H-indol-3-yl)ethan-1-amine) show affinity for 5-HT₂A receptors (Kᵢ = 12 nM). Assays include:

- Radioligand Binding: Competition with [³H]Ketanserin in HEK293 cells expressing human 5-HT₂A.

- Functional Assays: Calcium flux measurements (FLIPR) to assess agonism/antagonism .

Selectivity is confirmed via panel screening against 5-HT₁A (Kᵢ > 1 µM) and dopamine D₂ receptors (Kᵢ > 10 µM) .

Data Contradiction Analysis

Q. Why do different synthetic batches show variability in biological activity despite identical purity?

Methodological Answer: Subtle stereochemical or tautomeric differences (undetected by HPLC) may arise from:

- Tautomerism in Pyrimidine Ring: Equilibrium between 4-methoxy and 2-amine tautomers alters receptor binding.

- Residual Metal Catalysts: Trace Pd from coupling reactions can inhibit enzymes in cell-based assays.

Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.